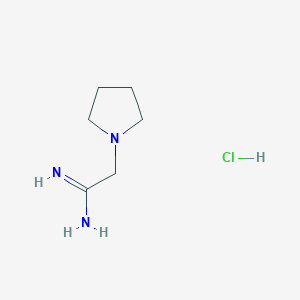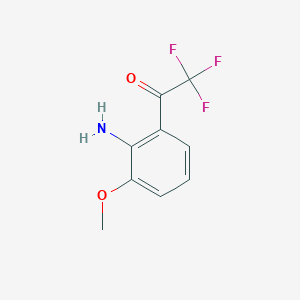
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
PD 98,059 belongs to the class of organic compounds known as 3’-o-methylated flavonoids . It’s a selective inhibitor of mitogen-activated protein kinase kinase (MAPKK) and does not directly inhibit ERK1/2 .
Synthesis Analysis
A synthesis process of a similar compound, 2-(2-amino-3-methoxyphenyl) chromone, has been described in a patent . The process involves several steps, starting with 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid, and includes the synthesis of intermediates .Molecular Structure Analysis
The molecular structure of PD 98,059 has been characterized using various spectral analyses such as IR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
PD 98,059 has been found to increase the cytotoxicity of paclitaxel against human endometrial cancer cells in a synergistic and dose-dependent manner .Applications De Recherche Scientifique
-
Scientific Field: Cancer Research
- Application Summary : This compound is used in cancer research, specifically in the study of Neutrophil Extracellular Traps (NETs) and their effect on human breast cancer cells .
- Methods of Application : The compound is used in conjunction with other substances such as Phorbol 12-myristate 13-acetate (PMA), 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD98059), 1,9-Pyrazoloanthrone, Anthrapyrazolone (SP600125), 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580), and 2-6-Bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]-1H-benzimidazole-5 .
- Results or Outcomes : The study found that NETs enhance the expression of tissue factor (TF) in breast tumor cells, thus increasing the procoagulant activity. NETs also promote protease-activated receptor 2 (PAR2) signaling, leading to the expression of pro-tumor cytokines and factors associated with EMT .
-
Scientific Field: Biochemistry
- Application Summary : This compound is used in biochemistry, specifically in the study of signaling pathways involved in the stimulation of MAPK phosphorylation .
- Methods of Application : The compound is used in conjunction with specific inhibitors of Raf1 kinase (5-iodo-3[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone) and MAPK (PD98059) (2-(2’-amino-3’-methoxyphenyl)oxanaphthalen-4-one) to examine the effect on cell proliferation .
- Results or Outcomes : The study did not provide specific results or outcomes related to the use of this compound .
-
Scientific Field: Polymer Synthesis
- Application Summary : This compound is used in the synthesis process of 2-(2-amino-3-methoxyphenyl) chromone .
- Methods of Application : The synthesis process involves several steps, starting with 2-nitro-3-methoxybenzoic acid-2-(acetyl) phenyl ester as the first intermediate, synthesized by 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid .
- Results or Outcomes : The synthesis process has the advantages of simple operation, mild reaction conditions, easily obtained raw materials and industrial batch production .
-
Scientific Field: Heterocyclic Compounds
- Application Summary : This compound is used in the synthesis of chromeno[2,3-b]chromenes .
- Methods of Application : The synthesis process involves the Diels–Alder reaction and intramolecular ketalization .
- Results or Outcomes : The synthesis of these heterocycles is attracting considerable attention due to the presence of this structural fragment in a large number of biologically and natural compounds .
-
Scientific Field: Biomedicinal Chemistry
- Application Summary : This compound is used in the design and synthesis of 2-aminochromone core N,N-bis-1,2,3 .
- Methods of Application : The synthesis process involves the use of 1,2,3-triazole derivatives, which are highly focused five-membered heterocyclic molecules .
- Results or Outcomes : These derivatives are associated with various applications in different fields such as agrochemicals (fungicides) .
-
Scientific Field: Antimicrobial and Anticancer Research
- Application Summary : A new series of 2-aminochromone-based N,N-di-1,2,3-triazole hybrid heterocycles were synthesized .
- Methods of Application : The synthesis was done in one pot from N,N-terminal dialkyne 2-aminochromone with various organo azides by following the click strategy using classical Cu (I)-catalyzed azide-alkyne [3+2] annulation reaction .
- Results or Outcomes : All newly synthesized compounds have been investigated for anti-microbial activity against Gram-positive, Gram-negative bacteria, and fungal strains and exhibited high activity against microbial growth when compared with standard anti-bacterial agents. These derivatives were tested for anti-cancer activity against HeLa cell lines and found that all compounds exhibit good activity with IC50 values ranging from 0.11 to 1.04 µM than standard curcumin (IC50 4.83±0.44 µM) .
-
Scientific Field: Agricultural Applications
- Application Summary : This compound is used in the study of signaling mechanisms and agricultural applications of (Z)-3-hexenyl butyrate-mediated stomatal closure .
- Methods of Application : The study involves different genetic, pharmacological, and biochemical approaches .
- Results or Outcomes : Exogenous treatments with HB alleviate water stress and improve fruit productivity in tomato plants. The efficacy of HB was also tested under open field conditions, leading to enhanced resistance against Phytophthora spp. and Pseudomonas syringae infection in potato and tomato plants, respectively .
-
Scientific Field: Antioxidant Activity Research
- Application Summary : This compound is used in the synthesis of molecules 1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and 1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .
- Methods of Application : The synthesis was done by single-crystal X-ray diffraction in order to study the conformation of the typical chalcones .
- Results or Outcomes : The study did not provide specific results or outcomes related to the use of this compound .
Safety And Hazards
Orientations Futures
PD 98,059 has shown promise in inhibiting the growth of various tumors, particularly in patients with advanced melanoma when combined with sorafenib . Further investigation of the in vivo efficacy and safety of this formulation is expected to emphasize the potential of its clinical application in combination with commercial PTX formulations against different cancers .
Propriétés
IUPAC Name |
1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRKNTLEMGPMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664410 | |
| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
489429-72-3 | |
| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



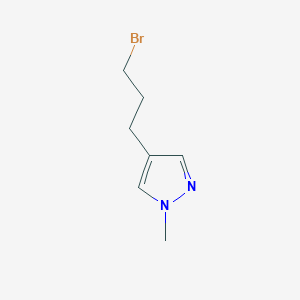
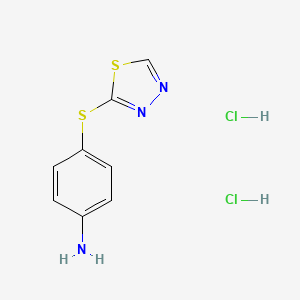
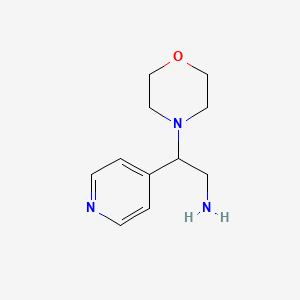
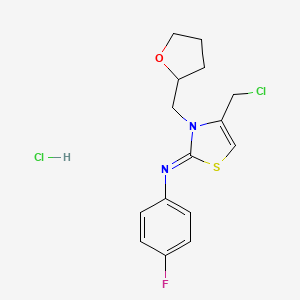
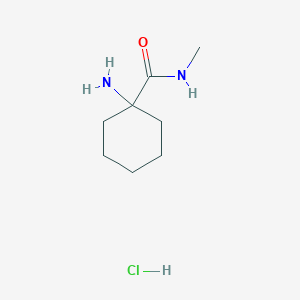
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
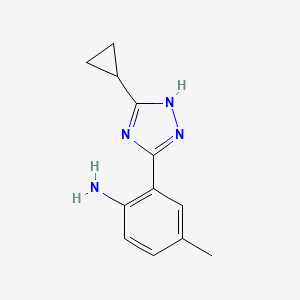
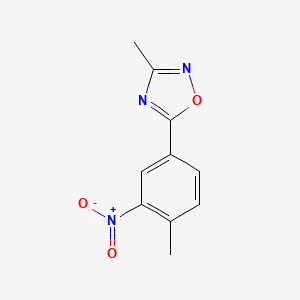
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)
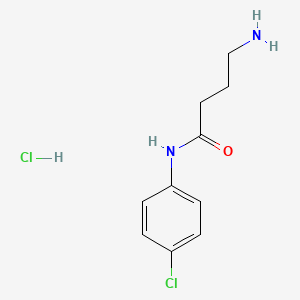
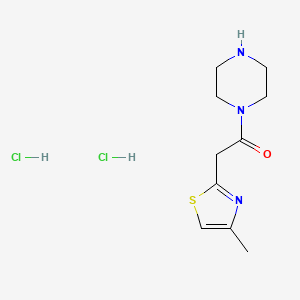
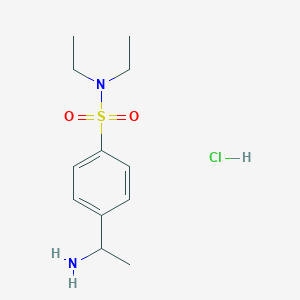
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
